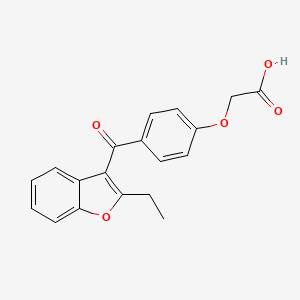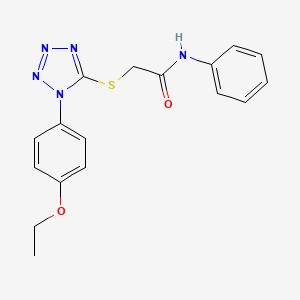
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is an organic compound characterized by the presence of two benzodioxole groups connected through a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate typically involves the reaction of 1,3-benzodioxole derivatives with propenyl intermediates under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl groups into saturated alkyl chains.
Substitution: The benzodioxole rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential medicinal properties are of interest in drug discovery and development. Studies may focus on its ability to modulate specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
類似化合物との比較
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid: A related compound with a similar structure but different functional groups.
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl acetate: Another derivative with an acetate group instead of the propenoate group.
Uniqueness
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is unique due to its dual benzodioxole groups and propenyl linkage This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
特性
CAS番号 |
6941-33-9 |
|---|---|
分子式 |
C20H16O6 |
分子量 |
352.3 g/mol |
IUPAC名 |
[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C20H16O6/c21-20(8-5-15-4-7-17-19(11-15)26-13-24-17)22-9-1-2-14-3-6-16-18(10-14)25-12-23-16/h1-8,10-11H,9,12-13H2/b2-1+,8-5+ |
InChIキー |
YUNCNJVPRGUNFC-KYSLCSEMSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/COC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CCOC(=O)C=CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976024.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)
![2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976035.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11976049.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)

![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
